molecular formula C11H7F2NOS B4240940 N-(3,5-difluorophenyl)thiophene-2-carboxamide

N-(3,5-difluorophenyl)thiophene-2-carboxamide

Cat. No.: B4240940
M. Wt: 239.24 g/mol
InChI Key: VNKCICWRZGSRDI-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives It is characterized by the presence of a thiophene ring attached to a carboxamide group, which is further substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)thiophene-2-carboxamide typically involves the reaction of 3,5-difluoroaniline with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance its binding affinity and selectivity towards certain molecular targets. The thiophene ring can also contribute to its overall pharmacokinetic properties by influencing its solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-2-thiophenecarboxamide
  • N-(3,4-difluorophenyl)-2-thiophenecarboxamide
  • N-(3,5-difluorophenyl)-2-furancarboxamide

Uniqueness

N-(3,5-difluorophenyl)thiophene-2-carboxamide is unique due to the presence of both the difluorophenyl and thiophene moieties. This combination imparts distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets. Compared to its analogs, the difluorophenyl group can enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development .

Properties

IUPAC Name

N-(3,5-difluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NOS/c12-7-4-8(13)6-9(5-7)14-11(15)10-2-1-3-16-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKCICWRZGSRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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